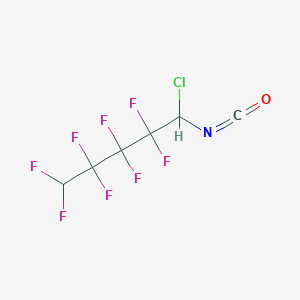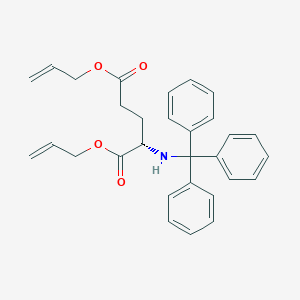![molecular formula C9H10O5 B14247914 [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid CAS No. 185423-38-5](/img/structure/B14247914.png)
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid: is an organic compound with the molecular formula C10H12O5 It is characterized by a cyclopentene ring substituted with an acetyloxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopent-1-en-1-one.
Acetylation: The cyclopent-1-en-1-one undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-(acetyloxy)cyclopent-1-en-1-one.
Oxidation: The intermediate 3-(acetyloxy)cyclopent-1-en-1-one is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid involves its interaction with molecular targets such as enzymes. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with enzyme active sites. This interaction can inhibit enzyme activity, making it a potential candidate for enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
[3-(Acetyloxy)-2-cyclohexen-1-one]: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
[3-(Acetyloxy)-4-oxocyclopent-1-en-1-yl]acetic acid: Similar but with the oxo group at a different position.
Uniqueness:
Structural Features: The unique positioning of the acetyloxy and oxo groups on the cyclopentene ring distinguishes [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid from its analogs.
Reactivity: The specific arrangement of functional
Propriétés
Numéro CAS |
185423-38-5 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
2-(3-acetyloxy-5-oxocyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-5(10)14-7-2-6(3-9(12)13)8(11)4-7/h2,7H,3-4H2,1H3,(H,12,13) |
Clé InChI |
CFCQWGTWYGLYFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(=O)C(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

